1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride is a chemical compound that integrates a pyrrolidine ring and a triazole structure. This compound is notable for its potential applications in medicinal chemistry and drug discovery due to its unique structural features, which may confer specific biological activities. The presence of both the pyrrolidine and triazole moieties suggests that it could interact with various biological targets, making it a subject of interest in pharmacological research .
1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride belongs to the class of triazole derivatives, which are known for their diverse biological activities. Triazoles are heterocyclic compounds that often exhibit antifungal, antibacterial, and anticancer properties. The incorporation of the pyrrolidine ring enhances its potential as a bioactive molecule by affecting its pharmacokinetic and pharmacodynamic profiles .
The synthesis of 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride typically involves several key steps:
The synthetic route can vary based on available starting materials and desired substitutions on the triazole or pyrrolidine rings. For instance, using copper iodide as a catalyst has been shown to facilitate the formation of various substituted triazoles effectively .
The molecular formula of 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride is C7H13ClN4. Its structure includes:
The structural representation can be denoted by the SMILES notation: C1=CN(CC2CCCN2)N=N1.Cl
.
Key data points include:
1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride can participate in several chemical reactions:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and catalyst presence—can significantly influence the yield and purity of the products formed.
The mechanism by which 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride exerts its effects involves interactions with various biological macromolecules:
Research indicates that compounds containing both pyrrolidine and triazole moieties may modulate these processes effectively due to their structural diversity .
This compound typically appears as a white to off-white solid. Its solubility profile is enhanced due to the hydrochloride form, making it suitable for biological assays.
Key chemical properties include:
These properties are critical for determining its suitability for various applications in research and industry .
The applications of 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride span several fields:
The hybrid scaffold 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride (CAS: 1779129-54-2) represents a strategically engineered molecular architecture merging two pharmacologically significant heterocycles: the 1,2,3-triazole ring and the pyrrolidine moiety. This compound, with the molecular formula C₇H₁₃ClN₄ and a molecular weight of 188.66 g/mol, exemplifies the rational integration of nitrogen-rich heterocycles to enhance drug-like properties [2] [4]. Its structural framework combines the hydrogen-bonding capability and metabolic stability of 1,2,3-triazoles with the three-dimensional complexity and chiral topology of pyrrolidine. This hybridization leverages synergistic effects to optimize interactions with diverse biological targets, positioning it as a versatile template in modern drug discovery campaigns focused on multifunctional ligands.
Table 1: Key Identifiers of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride
Property | Value |
---|---|
CAS Registry Number | 1779129-54-2 |
IUPAC Name | 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride |
Molecular Formula | C₇H₁₃ClN₄ |
Molecular Weight | 188.66 g/mol |
SMILES | Cl.C(C1CCCN1)N1C=CN=N1 |
InChI Key | YVJWMLQIAWCRPW-UHFFFAOYSA-N |
The 1,2,3-triazole ring serves as a privileged pharmacophoric element due to its exceptional stability under physiological conditions (resisting hydrolysis, metabolic degradation, and redox environments) and its capacity for diverse non-covalent interactions. Its dipole moment (~1.5 D) facilitates strong dipole-dipole interactions, while the ring nitrogen atoms act as both hydrogen-bond acceptors and weak donors, enabling precise binding with biological targets [3]. The triazole’s aromatic character allows for π-π stacking with protein aromatic residues, further enhancing target engagement. These properties underpin its widespread application as:
Table 2: Biological Activities of Representative 1,2,3-Triazole Hybrids
Hybrid Structure | Biological Activity | Potency | Mechanistic Insight |
---|---|---|---|
Melampomagnolide B-Triazole | Anticancer (HCT116) | IC₅₀ = 0.43 µM (11.5-fold > parent) | NF-κB inhibition; Apoptosis induction |
Dihydroartemisinin-Coumarin-Triazole | Anticancer (HT-29 under hypoxia) | IC₅₀ = 0.01 µM | G0/G1 arrest; Mitochondrial membrane disruption |
Jiyuan Oridonin A-Triazole | Antiproliferative (MCF-7) | IC₅₀ = 1.5 µM | Undefined (superior to parent) |
The incorporation of the pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom—confers critical stereochemical and physicochemical advantages to the hybrid scaffold. Unlike planar aromatic systems, pyrrolidine adopts puckered conformations ("pseudorotation"), enabling extensive 3D coverage and optimal spatial positioning of substituents for target binding [6]. Key contributions include:
The rational design of β-pyrrolidino-1,2,3-triazole hybrids evolved from the recognition that single-target therapies often fail against complex diseases like Alzheimer's disease (AD) and cancer. Early work focused on triazole or pyrrolidine as isolated pharmacophores. However, the early 2020s witnessed a strategic shift toward covalent hybridization, exemplified by derivatives like methyl 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 2219408-75-8) and N-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 2260932-04-3) [9] [10]. These molecules integrate key structural features to enable multitarget engagement:
Table 3: Evolution of Key β-Pyrrolidino-1,2,3-Triazole Hybrid Design Strategies
Design Strategy | Representative Derivative | Therapeutic Application | Advantage Over Monocyclic Components |
---|---|---|---|
Triazole as linker + pyrrolidine as pharmacophore | 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride | Broad-spectrum (CNS, oncology) | Enhanced 3D coverage & target specificity |
Carboxamide-functionalized triazole + pyrrolidine | N-Methyl-4-carboxamide derivative | Multitarget AD therapy | Dual AChE inhibition and Aβ anti-aggregation |
Ester-functionalized triazole + pyrrolidine | Methyl 4-carboxylate derivative | Prodrug development | Improved solubility and cell permeability |
This scaffold’s development underscores a broader paradigm in medicinal chemistry: the fusion of stable, interactive heterocycles to address polypharmacology. Future directions include exploiting chiral pyrrolidine centers for enantioselective target binding and optimizing triazole substituents for blood-brain barrier penetration [3] [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: